molecular formula C11H13N3S B1428915 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine CAS No. 1341589-45-4

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine

Cat. No.: B1428915
CAS No.: 1341589-45-4
M. Wt: 219.31 g/mol
InChI Key: YQQUARRPJBIOKD-UHFFFAOYSA-N
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Description

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine (CAS 1489527-17-4) is a chemical compound with the molecular formula C11H13N3S and a molecular weight of 219.31 g/mol . It belongs to the class of thiazole derivatives, heterocyclic compounds recognized for their significant prevalence in medicinal chemistry and drug discovery . Thiazole-containing compounds are frequently investigated as potential therapeutic agents due to their diverse biological activities. Recent scientific literature highlights the importance of similar molecular scaffolds, particularly those featuring aminopyridine and thiazole motifs linked by a methylene bridge, in the development of biologically active molecules . These structures are often explored as key intermediates in the synthesis of more complex compounds or as potential inhibitors for various biological targets. For instance, structurally related compounds have been identified as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) delta and gamma isoforms, highlighting the relevance of this chemotype in immunology and inflammation research . The molecular structure, characterized by its two nitrogen-containing heterocycles, makes it a valuable building block for researchers in synthetic and medicinal chemistry. It is suitable for further chemical modifications, structure-activity relationship (SAR) studies, and screening in biological assays. This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-8-4-3-5-12-11(8)13-6-10-9(2)14-7-15-10/h3-5,7H,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQUARRPJBIOKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NCC2=C(N=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine is a compound with significant biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • IUPAC Name : 3-methyl-N-((4-methylthiazol-5-yl)methyl)pyridin-2-amine
  • CAS Number : 1341589-45-4
  • Molecular Formula : C11H13N3S
  • Molecular Weight : 219.31 g/mol
  • Purity : ≥ 95%

Biological Activity Overview

The biological activities of this compound have been investigated primarily in relation to its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer effects. In vitro studies show that it can reduce cell viability in various cancer cell lines, particularly Caco-2 cells (human colorectal carcinoma).

Cell LineViability Reduction (%)Statistical Significance
Caco-239.8p < 0.001
A54956.9p = 0.0019

The addition of a methyl group on the thiazole ring has been shown to enhance the anticancer activity against these cell lines significantly .

The mechanism by which this compound exerts its anticancer effects involves interaction with P-glycoprotein (P-gp), a key player in drug resistance. Studies suggest that it stimulates ATPase activity in P-gp, enhancing drug efflux capabilities and potentially overcoming resistance mechanisms .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated broad-spectrum antimicrobial activity. It has shown effectiveness against various strains of bacteria and fungi, including drug-resistant strains.

Case Studies

  • Antibacterial Activity :
    • The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium.
    • In vitro assays indicated a reduction in bacterial viability by approximately 40% compared to untreated controls .
  • Antifungal Activity :
    • Against Candida auris, a notorious multidrug-resistant fungus, the compound showed promising results with higher efficacy than fluconazole, a standard antifungal treatment .

Structure–Activity Relationship (SAR)

The structural modifications of the thiazole ring play a crucial role in enhancing the biological activity of this compound. The presence of electron-donating groups significantly improves its potency against both cancer cells and microbial pathogens.

Scientific Research Applications

Cancer Therapy

Research indicates that derivatives of thiazole-pyridine compounds, including 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine, exhibit promising inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibitors targeting CDK4 and CDK6 have shown efficacy in treating various types of cancer by disrupting the cell proliferation process .

A study highlighted that these compounds could modulate protein kinase activity, suggesting their potential as therapeutic agents against proliferative diseases such as cancer . The mechanism involves the inhibition of specific kinases that play critical roles in cell division and survival.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A related study on thiazolo[4,5-b]pyridines demonstrated significant inhibitory effects against pathogenic bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values indicating strong potential as new antimicrobial agents . These findings suggest a pathway for developing effective treatments against bacterial infections.

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions that yield high-purity compounds suitable for biological testing. The compound's structure allows for modifications that can enhance its pharmacological properties, making it a versatile candidate for drug development .

Case Study 1: Cancer Cell Line Inhibition

In vitro studies using acute myeloid leukemia cell lines treated with thiazole-pyridine derivatives showed a marked decrease in cell viability. The compounds were tested at various concentrations, revealing dose-dependent effects on cell proliferation and apoptosis induction .

Case Study 2: Antimicrobial Efficacy

A series of thiazolo[4,5-b]pyridine derivatives were screened for their antimicrobial properties. Among them, certain derivatives displayed potent activity against common pathogens, suggesting their utility in clinical settings as novel antibiotics .

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The compound belongs to a broader class of pyridine-heterocycle hybrids. Below is a comparative analysis of its structural and functional features against related molecules:

Table 1: Structural and Physicochemical Comparison
Compound Name (Example) Core Structure Heterocycle/Substituent Molecular Weight (g/mol) LogP Key Features/Bioactivity
Target Compound (CBK267272) Pyridin-2-amine 4-Methyl-1,3-thiazole 232.30 ~2.1 Drug-like; PAINS-negative
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (11) 1,2,4-Thiadiazol-5-amine Cyclopropoxy-pyridine 341.39 ~3.5 Macrofilaricidal activity
5-(2-Methyl-1,3-thiazol-4-yl)pyridin-2-amine Pyridin-2-amine 2-Methyl-1,3-thiazole 191.25 ~1.8 Unspecified activity
N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine (1c) Oxadiazole 4-Chlorophenyl 274.72 ~3.0 Anticancer (HOP-92 selectivity)
PLX5622-FA Pyridin-2-amine Fluorinated aryl and pyrrolopyridine groups 463.45 ~4.2 Neuroinflammatory modulator

Key Observations :

  • Heterocycle Influence : Replacement of the thiazole (in the target compound) with oxadiazole (e.g., 1c in ) or thiadiazole (e.g., compound 11 in ) alters lipophilicity (LogP) and bioactivity. Thiadiazole derivatives exhibit macrofilaricidal properties, while oxadiazoles show anticancer activity.
  • Substituent Effects: The 4-methyl group on the thiazole (target compound) enhances metabolic stability compared to unsubstituted thiazoles.
  • Drug-Likeness : The target compound’s molecular weight (<300 Da) and LogP (~2.1) align with oral bioavailability guidelines, whereas higher-molecular-weight analogs (e.g., PLX5622-FA ) may face absorption challenges.

Structural and Conformational Analysis

  • Planarity and Binding : X-ray studies of related thiazole-pyridine hybrids () reveal near-planar conformations, facilitating π-π stacking with protein targets. The target compound’s methyl groups may introduce slight torsional strain but improve hydrophobic interactions.
  • Crystal Packing : Analogues like 3-methyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyridin-2-amine () exhibit intermolecular hydrogen bonds (N–H···N), stabilizing solid-state structures and influencing solubility.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine?

Answer:
The compound can be synthesized via multi-step reactions involving acylations and aminations (e.g., reacting pyridinyl intermediates with thiazole derivatives under controlled conditions). For example, acylation of 4-(6-chloropyrimidin-4-yl)-N-methylthiazol-2-amine with appropriate acyl chlorides, followed by amination, has been used for analogous compounds . Purification typically employs column chromatography (silica gel, gradient elution) or HPLC for isolating isomers. Yield optimization may require temperature-controlled reactions (e.g., 120°C for cyclization) and inert atmospheres .

Basic: Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm substituent positions (e.g., methyl groups on pyridine/thiazole rings) and amine linkage .
  • Infrared Spectroscopy (IR): Detect functional groups (e.g., C-N stretches at ~1250–1350 cm⁻¹, aromatic C-H vibrations) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass ± 5 ppm) .
    Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Advanced: How can researchers design assays to evaluate its biological activity against enzyme targets?

Answer:

  • Target Selection: Prioritize enzymes with structural homology to known thiazole/pyridine inhibitors (e.g., kinases, cytochrome P450 isoforms) .
  • In Vitro Assays: Use fluorescence-based enzymatic inhibition assays (e.g., NADPH depletion for oxidoreductases) or surface plasmon resonance (SPR) for binding affinity measurement .
  • Dose-Response Curves: Test concentrations from 1 nM–100 µM; calculate IC50 values with nonlinear regression models. Include positive controls (e.g., staurosporine for kinases) .

Advanced: What computational approaches predict interaction mechanisms with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., thiazole binding to ATP pockets) .
  • Quantum Mechanical (QM) Calculations: Optimize ligand geometry at the B3LYP/6-31G* level to assess electronic properties (e.g., HOMO/LUMO gaps influencing reactivity) .
  • Molecular Dynamics (MD): Simulate binding stability in explicit solvent (e.g., 100 ns trajectories in GROMACS) to identify critical residues .

Advanced: How to resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values)?

Answer:

  • Experimental Replication: Repeat assays ≥3 times with standardized protocols (e.g., fixed incubation times, buffer conditions) .
  • Control Variables: Test batch-to-batch purity (HPLC ≥95%), solvent effects (DMSO vs. aqueous), and cell line/passage number consistency .
  • Meta-Analysis: Compare data with structurally similar compounds (e.g., 5-(4-Pyridyl)-1,3,4-thiazol-2-amine derivatives) to identify trends .

Basic: What are the solubility and stability profiles under experimental conditions?

Answer:

  • Solubility: Test in DMSO (primary stock), PBS, or ethanol. Analogous thiazole-pyridines show moderate solubility in polar aprotic solvents (~10 mM in DMSO) .
  • Stability: Monitor degradation via LC-MS over 24–72 hours at 4°C/25°C. Thiazole derivatives are prone to oxidation; add antioxidants (e.g., 0.1% BHT) for long-term storage .

Advanced: How to design structural analogs to enhance selectivity for a target protein?

Answer:

  • Bioisosteric Replacement: Substitute the thiazole methyl group with halogens (e.g., Cl, F) or methoxy to modulate steric/electronic effects .
  • Scaffold Hopping: Replace pyridine with pyrazine or triazine rings while retaining hydrogen-bonding motifs .
  • SAR Studies: Synthesize 10–20 analogs with systematic substitutions; correlate activity with computed descriptors (e.g., LogP, polar surface area) .

Advanced: What reaction mechanisms govern the formation of the thiazole-pyridine linkage?

Answer:
The synthesis likely involves condensation reactions between aminopyridines and thiazole precursors (e.g., Appel salt-mediated cyclization). DFT studies suggest a nucleophilic attack mechanism, with transition states stabilized by electron-withdrawing groups on the thiazole . Kinetic studies (e.g., variable-temperature NMR) can validate proposed pathways .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles; use fume hoods for weighing .
  • First Aid: For skin contact, wash with soap/water; eye exposure requires 15-minute irrigation .
  • Waste Disposal: Incinerate in certified hazardous waste containers .

Advanced: How to optimize reaction yields using design of experiments (DoE)?

Answer:

  • Factor Screening: Use Plackett-Burman design to test temperature, solvent polarity, catalyst loading, and reaction time .
  • Response Surface Methodology (RSM): Central composite design to model nonlinear effects (e.g., temperature vs. catalyst interaction) .
  • High-Throughput Screening (HTS): Automate parallel reactions in microtiter plates to identify optimal conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine
Reactant of Route 2
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3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine

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